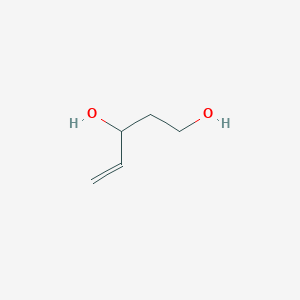

pent-4-ene-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pent-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHPJWXAFXEPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Pent 4 Ene 1,3 Diol and Its Functionalized Derivatives

Chemo- and Regioselective Preparations of Pent-4-ene-1,3-diol

The synthesis of 1,3-diols from readily available allylic alcohols represents a formal anti-Markovnikov hydration, a process that can be challenging. thieme-connect.comresearchgate.net Traditional methods like the hydroboration-oxidation sequence often require protection of the existing alcohol group to achieve the desired selectivity. thieme-connect.comresearchgate.net To circumvent this, strategies involving intramolecular reactions have been developed.

One such strategy employs silane (B1218182) protecting groups that also participate in the reaction. Allylic alcohols are first O-silylated, and the resulting compound undergoes intramolecular hydrosilylation. thieme-connect.comresearchgate.net This cyclization, which can be catalyzed by rhodium(II) porphyrin complexes, proceeds via a 5-endo-trig cyclization of silyl (B83357) radical intermediates. thieme-connect.comresearchgate.net Subsequent oxidative cleavage of the cyclic product yields the target 1,3-diol, avoiding the need for stoichiometric borane (B79455) reagents and enhancing atom economy. thieme-connect.comresearchgate.net

Catalytic Methodologies for this compound Synthesis

Catalytic methods are central to the efficient synthesis of this compound and its derivatives, offering pathways with high selectivity and yield. These are broadly categorized into transition metal-catalyzed routes and those employing organocatalysts or biocatalysts.

Transition metals, particularly palladium, have been extensively used in the synthesis and functionalization of this compound. A prominent reaction is the palladium(II)-catalyzed carbonylative double cyclization or bicyclisation of pent-4-ene-1,3-diols. mdpi.comresearchgate.net This process involves the intramolecular insertion of carbon monoxide to form bicyclic lactones, which are valuable synthetic intermediates. mdpi.comsemanticscholar.org The reaction can be carried out using an external CO atmosphere or with iron pentacarbonyl [Fe(CO)₅] as an in situ source of carbon monoxide, which can lead to significantly shorter reaction times. mdpi.comresearchgate.net This methodology has also been adapted to continuous microflow systems. mdpi.com

Besides palladium, other transition metals have been employed. Chromium-catalyzed protocols, such as the Nozaki-Hiyama-Kishi (NHK) reaction, offer high chemoselectivity for preparing 1,3-diol derivatives. rhhz.net Rhodium(II) porphyrin catalysts have proven effective in the intramolecular hydrosilylation of O-silylated allylic alcohols, which are precursors to 1,3-diols. thieme-connect.comresearchgate.net

| Catalyst System | Substrate | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Chiral Bis(oxazoline) Ligand / p-Benzoquinone | (±)-Pent-4-ene-1,3-diol | Carbonylative Bicyclisation (Kinetic Resolution) | Produces enantioenriched bicyclic lactones. | mdpi.comresearchgate.netresearchgate.net |

| Pd(II) / Fe(CO)₅ | This compound | Carbonylative Double Cyclization | Fe(CO)₅ acts as an in situ CO source, reducing reaction times. | mdpi.comresearchgate.net |

| Chiral Chromium Catalyst / Carbazole-based Bisoxazoline Ligand | Aldehydes and (E)-4-bromobut-2-en-1-ol derivatives | Asymmetric Allylation (Nozaki-Hiyama-Kishi) | Synthesizes optically pure protected 1,3-diols with high enantioselectivity. | rhhz.net |

| MOF-based Rh(II) Porphyrin | O-silylated Allylic Alcohols | Intramolecular Hydrosilylation | Radical-based mechanism leads to precursors for 1,3-diols. | thieme-connect.comresearchgate.net |

Organocatalysis and biocatalysis provide powerful alternatives to metal-based systems, often proceeding under mild conditions with high stereoselectivity. Chemo-enzymatic cascade processes have been developed for the synthesis of 1,3-diols. rsc.org One such process combines an asymmetric aldol (B89426) condensation using a chiral organocatalyst (like proline) with a subsequent bioreduction step using an alcohol dehydrogenase (ADH), allowing for the sequential and stereoselective formation of two stereogenic centers. rsc.org

Biocatalytic methods, particularly enzymatic resolutions, are effective for producing enantiomerically enriched this compound derivatives. google.com The enzymatic partial hydrolysis of esters of cis-cyclothis compound or the partial esterification of the diol itself can yield optically active products that are valuable precursors for prostaglandins (B1171923) and carbocyclic nucleosides. google.com Lipases, such as those from Candida antarctica (Lipase B), are commonly used for these kinetic resolutions. acs.orgacs.org These enzymatic methods can be combined with metal-catalyzed reactions in one-pot cascades. For example, a gold-catalyzed hydration of propargyl esters to form a ketone can be followed by an asymmetric bioreduction to yield chiral diols. rsc.org

Transition Metal-Catalyzed Routes

Stereoselective Synthesis of this compound Stereoisomers

The control of stereochemistry is paramount in the synthesis of this compound, as its utility as a chiral synthon depends on its stereoisomeric purity.

A highly effective method for obtaining enantiomerically enriched derivatives of this compound is the asymmetric palladium(II)-catalyzed oxycarbonylative bicyclisation of the racemic diol. researchgate.netresearchgate.net This reaction constitutes a kinetic resolution, where one enantiomer of the diol reacts faster than the other in the presence of a chiral catalyst to form a bicyclic lactone. mdpi.comresearchgate.net

The most successful catalysts for this transformation are palladium(II) complexes with C₂-symmetric bis(oxazoline) (box) ligands. semanticscholar.org The reaction is typically performed under a carbon monoxide atmosphere with an oxidant like p-benzoquinone. researchgate.net Research has shown that performing this kinetic resolution in ionic liquids can enhance the process, offering a medium for easy catalyst recovery and reuse. mdpi.comsemanticscholar.orgdntb.gov.ua Using specific chiral box-type ligands in ionic liquids, the resulting (S,S)-lactone has been obtained with up to 80% enantiomeric excess (ee), while the unreacted (R,R)-diol is also recovered in enantioenriched form. semanticscholar.orgresearchgate.net

| Ionic Liquid | Chiral Ligand | Conversion (%) | Lactone Yield (%) | Lactone ee (%) | Diol ee (%) | Reference |

|---|---|---|---|---|---|---|

| [bmim][BF₄] | (R,R)-Ph-box | 52 | 42 | 80 (S,S) | 57 (R,R) | semanticscholar.org |

| [bmim][PF₆] | (R,R)-Ph-box | 52 | 41 | 78 (S,S) | 55 (R,R) | semanticscholar.org |

| [bmim][NTf₂] | (R,R)-Ph-box | 51 | 41 | 79 (S,S) | 56 (R,R) | semanticscholar.org |

| [emim][NTf₂] | (R,R)-Ph-box | 51 | 41 | 79 (S,S) | 56 (R,R) | mdpi.com |

Table Notes: Reactions performed with Pd(OAc)₂, chiral ligand, p-benzoquinone, and acetic acid under a CO atmosphere. bmim = 1-butyl-3-methylimidazolium; emim = 1-ethyl-3-methylimidazolium (B1214524).

Achieving diastereoselective control is crucial for synthesizing specific isomers of polyol chains found in many natural products. In the context of this compound and related structures, several strategies have been developed.

Substrate-controlled diastereoselective reactions are common. For example, the palladium(II)-catalyzed carbonylative cyclisation of 4-benzyloxyhepta-1,6-diene-3,5-diols, which are structurally related to substituted pentene diols, can be highly diastereoselective. researchgate.net The stereochemistry of the starting polyol directs the formation of the new stereocenters in the bicyclic lactone product.

Reagent-controlled methods also provide excellent diastereoselectivity. A highly stereoselective bismuth(III)-mediated reaction between silyl enol ethers and hemiacetals can directly provide syn-1,3-diols. liverpool.ac.uk Similarly, a method for synthesizing syn-1,3-diols involves the reaction of an aldehyde with an allylsilane, followed by elimination of an undesired 1,2-diol isomer through oxidation with NaIO₄. researchgate.net Chromium-catalyzed allylation reactions can also be tuned to favor syn 1,3-diols with moderate diastereoselectivity. rhhz.net

Enantioselective Synthesis

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While dedicated studies on the direct synthesis of this compound in continuous flow are not extensively documented in publicly available literature, the application of flow chemistry to the transformation of this diol and the synthesis of analogous 1,3-diols highlights the potential of this methodology.

One notable example involves the carbonylative double cyclization of this compound derivatives under continuous flow conditions. Researchers have successfully employed a continuous microflow system for this transformation, utilizing iron pentacarbonyl as an in situ source of carbon monoxide. mdpi.comresearchgate.net This approach is particularly advantageous as it allows for the safe handling of toxic carbon monoxide gas, which is generated and consumed in a closed system, minimizing risk. The flow process also facilitates precise control over reaction parameters such as residence time and temperature, leading to efficient and reproducible synthesis of complex heterocyclic structures from diol precursors. researchgate.net

In a related study, a flow reactor was utilized for the large-scale preparation of key lactone intermediates through a palladium-catalyzed cyclocarbonylation. cam.ac.uk While this specific example may have used a different starting diol, the principles are directly applicable to this compound. The setup involved an HPLC column with a frit acting as a filtration unit to prevent clogging by any solid byproducts, and an in-line mixer to ensure efficient agitation of the reaction mixture. cam.ac.uk This demonstrates how flow systems can be engineered to handle challenging reactions that may not be scalable in batch due to issues like precipitation.

Furthermore, the synthesis of chiral 1-aryl-1,3-diols, which are structurally related to functionalized derivatives of this compound, has been successfully demonstrated in a telescoped continuous flow process. This two-step sequence involved an asymmetric allylboration followed by a selective epoxidation, showcasing the capability of flow chemistry to perform multi-step syntheses without the need for intermediate purification steps. The use of immobilized catalysts in packed-bed reactors is a key feature of such processes, allowing for easy separation of the catalyst from the product stream and enabling continuous operation over extended periods.

The table below summarizes typical parameters for a continuous flow process involving diol synthesis, drawn from related studies, to illustrate the conditions that could be applied to the synthesis of this compound or its derivatives.

| Parameter | Value | Reference |

| Reactor Type | Packed-bed reactor with immobilized catalyst / Microflow system | researchgate.netcam.ac.uk |

| Catalyst | Palladium-based / Iron Pentacarbonyl | mdpi.comresearchgate.net |

| Flow Rate | 1.72 mL/min (combined) | cam.ac.uk |

| Residence Time | 15 minutes | cam.ac.uk |

| Temperature | Ambient to elevated temperatures | cam.ac.uk |

| Pressure | Dependent on back-pressure regulator | cam.ac.uk |

| Product Yield | 53-63% (for related lactones) | cam.ac.uk |

These examples underscore the significant potential of continuous flow chemistry for the synthesis and functionalization of this compound. The precise control over reaction conditions, the ability to safely handle hazardous reagents, and the ease of scalability make it a highly attractive alternative to conventional batch methods for producing this versatile chemical intermediate and its derivatives.

Complex Chemical Transformations and Mechanistic Insights into Pent 4 Ene 1,3 Diol Reactivity

Cyclization Reactions of Pent-4-ene-1,3-diol

The proximate hydroxyl and alkene moieties in this compound facilitate a range of intramolecular cyclization reactions, often catalyzed by transition metals. These reactions are pivotal in the synthesis of complex heterocyclic structures.

Carbonylative Double Cyclization Processes

Palladium-catalyzed carbonylative double cyclization of 4-ene-1,3-diols, such as this compound, provides a direct route to tetrahydrofuro[3,2-b]furan-2(3H)-ones. mdpi.comresearchgate.net This process involves the sequential formation of two rings with the incorporation of a carbonyl group from carbon monoxide. researchgate.net A notable application is the kinetic resolution of racemic (±)-pent-4-ene-1,3-diol. Using a palladium(II) acetate (B1210297) catalyst with an enantiopure bis(oxazoline) ligand and p-benzoquinone as an oxidant, (3aR,6aR)-tetrahydrofuro[3,2-b]furan-2(3H)-one has been synthesized with a 29% yield and 62% enantiomeric excess (ee). mdpi.comresearchgate.net The efficiency of this kinetic resolution can be enhanced by using ionic liquids as the solvent, achieving up to 80% ee for the (S,S)-enantiomer and 57% ee for the (R,R)-enantiomer. mdpi.com

Recent advancements have explored the use of iron pentacarbonyl, [Fe(CO)₅], as an in situ source of carbon monoxide, which can lead to significantly shorter reaction times. mdpi.comresearchgate.net This method has also been adapted to continuous microflow systems, demonstrating the potential for process intensification. mdpi.comresearchgate.net

| Catalyst System | Oxidant | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂, enantiopure bis(oxazoline) ligand | p-benzoquinone | Not specified | (3aR,6aR)-tetrahydrofuro[3,2-b]furan-2(3H)-one | 29 | 62 | mdpi.comresearchgate.net |

| Pd(OAc)₂, 2,6-bis[(4R)-4-phenyl-2-oxazolinyl]pyridine | p-benzoquinone | [Bmim][NTf₂] (ionic liquid) | (S,S)-tetrahydrofuro[3,2-b]furan-2(3H)-one | Not specified | 80 | mdpi.com |

| Pd(OAc)₂, 2,6-bis[(4R)-4-phenyl-2-oxazolinyl]pyridine | p-benzoquinone | [Bmim][NTf₂] (ionic liquid) | (R,R)-tetrahydrofuro[3,2-b]furan-2(3H)-one | Not specified | 57 | mdpi.com |

Intramolecular Oxycarbonylation and Bicyclization Pathways

Intramolecular oxycarbonylation of this compound is another significant palladium-catalyzed transformation. researchgate.netorcid.orgsemanticscholar.org This reaction leads to the formation of bicyclic lactones through a process that can be rendered asymmetric. researchgate.netnih.gov The kinetic resolution of racemic this compound via asymmetric oxycarbonylative bicyclization has been investigated, yielding enantioenriched 2,6-dioxabicyclo[3.3.0]octane-3-ones. researchgate.net The use of chiral bis(oxazoline) ligands in the presence of a palladium(II) catalyst and an oxidant like p-benzoquinone under a carbon monoxide atmosphere is crucial for achieving enantioselectivity. researchgate.net The reaction conditions, including the choice of solvent and the anionic part of the catalyst, significantly influence the efficiency and stereochemical outcome. researchgate.netnih.gov For instance, conducting the reaction in ionic liquids has been shown to improve both the reaction rate and the enantiomeric excess. nih.gov

Wacker-Type Cyclizations of Unsaturated Diols

The intramolecular Wacker-type cyclization is a powerful method for synthesizing O-heterocycles from unsaturated alcohols. nih.gov In this process, a palladium(II) catalyst activates the alkene C=C double bond towards nucleophilic attack by one of the hydroxyl groups of this compound. nih.gov Subsequent steps lead to the formation of a cyclized product. Asymmetric versions of the Wacker-type cyclization have been developed, employing chiral ligands to induce enantioselectivity. nih.gov These reactions are fundamental in constructing chiral building blocks for more complex molecules.

Advanced Functional Group Interconversions Involving Hydroxyl and Alkene Moieties

The hydroxyl and alkene groups of this compound can undergo various interconversions, expanding its synthetic utility. imperial.ac.ukmangaldaicollege.orgvanderbilt.edu These transformations allow for the introduction of new functionalities and the construction of diverse molecular architectures. For example, the hydroxyl groups can be converted into better leaving groups, such as sulfonates, to facilitate nucleophilic substitution reactions. vanderbilt.edu The alkene can participate in reactions like epoxidation, dihydroxylation, or oxidative cleavage, leading to a variety of functionalized products. imperial.ac.uk The interplay between the hydroxyl and alkene groups can also be exploited for directed reactions, where one group influences the reactivity and stereoselectivity of a transformation at the other. imperial.ac.uk

Elucidation of Reaction Mechanisms and Characterization of Transient Intermediates

Understanding the detailed step-by-step sequence of elementary reactions is crucial for optimizing existing transformations and designing new ones. solubilityofthings.comkahedu.edu.in For the palladium-catalyzed reactions of this compound, the mechanism often involves the formation of transient organopalladium intermediates. nih.gov In carbonylative cyclizations, the proposed mechanism includes the coordination of the palladium catalyst to the alkene, intramolecular nucleophilic attack by a hydroxyl group (heterocyclization), CO insertion, and subsequent nucleophilic attack by the second hydroxyl group to form the bicyclic product. mdpi.com

Chirality and Stereochemical Control in Pent 4 Ene 1,3 Diol Chemistry

Kinetic Resolution Strategies for Racemic Pent-4-ene-1,3-diol

Kinetic resolution is a widely employed strategy for separating the enantiomers of racemic this compound. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (as unreacted starting material).

A prominent method is the palladium(II)-catalyzed asymmetric oxycarbonylative bicyclisation of racemic this compound. researchgate.netmdpi.com In this process, a chiral palladium complex selectively catalyzes the cyclization and carbon monoxide insertion of one enantiomer, converting it into an enantioenriched bicyclic lactone, namely a tetrahydrofuro[3,2-b]furan-2(3H)-one. mdpi.com The efficiency and enantioselectivity of this resolution are highly dependent on the chiral ligand, solvent, and reaction conditions. mdpi.commdpi.com For instance, the use of chiral bis(oxazoline) (box) and pyridine-oxazoline (pybox) type ligands has been extensively studied. rsc.org Research has shown that conducting the reaction in ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([Bmim][NTf₂]), can significantly enhance the enantiomeric excess (ee) of the products. mdpi.comrsc.orgrsc.org

Enzymatic methods, particularly those using lipases, represent another powerful approach for the kinetic resolution of diols. nih.gov Lipases can catalyze enantioselective acylation or hydrolysis reactions. For example, the resolution of the structurally related anti- and syn-pent-4-ene-2,3-diol has been demonstrated using a Burkholderia sp. lipase (B570770) with isopropenyl acetate (B1210297) as the acylating agent. thieme-connect.de This process selectively esterifies one enantiomer, allowing for the separation of the chiral diol and its corresponding acetate. thieme-connect.de Lipases such as those from Candida antarctica (CAL-A and CAL-B) and Candida rugosa (CRL) are frequently used for resolving racemic alcohols due to their stability and high selectivity. nih.govmdpi.com

| Catalyst System (Ligand) | Solvent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / (R,S)-indabox | Acetic Acid | (R,R)-lactone | 29% | 62% | mdpi.com |

| Pd(OAc)₂ / (S,R)-indabox | Acetic Acid | (S,S)-lactone | 22% | 61% | mdpi.com |

| Pd(OAc)₂ / pybox L-1 | [bmim][NTf₂] / Acetic Acid | (S,S)-lactone | - | 80% | rsc.orgrsc.org |

| Pd(OAc)₂ / pybox L-1 | [bmim][NTf₂] / Acetic Acid | (R,R)-lactone (unreacted) | - | 57% | rsc.orgrsc.org |

| Burkholderia sp. lipase | tert-Butyl methyl ether | (S,S)-pent-4-ene-2,3-diol | 31% | 45% | thieme-connect.de |

Asymmetric Catalysis in Stereoselective Transformations of this compound

Asymmetric catalysis is fundamental to creating new chiral centers with high enantioselectivity from this compound or its precursors. The palladium-catalyzed kinetic resolution described previously is a prime example of an asymmetric catalytic transformation, where a chiral catalyst converts a prochiral or racemic substrate into a chiral product stereoselectively. mdpi.com The reaction proceeds via an intramolecular Wacker-type cyclization, with the chiral ligand on the palladium(II) center directing the attack of the hydroxyl group onto the alkene, thereby differentiating between the two enantiomers of the starting diol. mdpi.comrsc.org

Beyond resolution, asymmetric catalysis can be used to synthesize chiral 1,3-diols directly. For example, chromium-catalyzed asymmetric carbonyl allylation reactions can produce protected 1,3-diols with high enantioselectivity. rhhz.net In this approach, a chiral chromium catalyst, often employing ligands like carbazole-based bisoxazolines, mediates the reaction between an aldehyde and a protected (E)-4-bromobut-2-en-1-ol to yield the desired 1,3-diol derivative in up to 98% ee. rhhz.net

Another powerful strategy is the catalytic asymmetric dihydroxylation of 1,3-dienes, which can furnish chiral 2-buten-1,4-diols, structures closely related to this compound. nih.gov This transformation can be initiated by the platinum-catalyzed enantioselective addition of bis(pinacolato)diboron (B136004) to a conjugated diene, followed by oxidation. nih.gov These methods showcase the power of transition-metal catalysis in establishing the stereochemistry of diol compounds.

Diastereocontrol in this compound Derivative Synthesis

Diastereocontrol refers to the selective formation of one diastereomer over others. In the synthesis of derivatives from this compound, controlling the relative stereochemistry of newly formed chiral centers is crucial. This is often achieved through substrate-controlled asymmetric induction, where the existing stereocenters of the chiral diol guide the stereochemical outcome of a subsequent reaction.

A notable example is the stereocontrolled synthesis of chiral syn-1,3-diol derivatives through a one-pot carboxylation/bromocyclization of chiral homoallylic alcohols, which are precursors to structures like this compound. researchgate.netnih.gov In this reaction, the chirality of the starting homoallylic alcohol directs the formation of the new stereocenter, a process known as 1,3-asymmetric induction. researchgate.netnih.gov This methodology has proven effective for producing halogen-functionalized syn-1,3-diols with excellent diastereomeric ratios (dr >19:1) and high enantiomeric excess (>99% ee). researchgate.netnih.gov The traditional Narasaka-Prasad reduction of β-hydroxyketones is another method for creating syn-1,3-diols, though it often requires cryogenic conditions and specific chelating agents. nih.gov

The development of methods for diastereoselective functionalization is ongoing. For instance, cascade reactions involving Michael-type additions to conjugated sulfinyl dienes can lead to enantioenriched 1,4-diol derivatives, demonstrating how a pre-existing chiral center (on the sulfinyl group) can control the formation of subsequent stereocenters. csic.es

Rational Ligand Design and Chiral Auxiliary Strategies for Stereocontrol

The success of asymmetric catalysis hinges on the development of effective chiral ligands and auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orglookchem.com

Rational Ligand Design: The palladium-catalyzed oxycarbonylation of this compound serves as an excellent case study for rational ligand design. mdpi.comrsc.org Researchers have screened various families of chiral ligands to optimize the kinetic resolution process.

Box/Pybox Ligands: Bis(oxazoline) and Pyridine-bis(oxazoline) ligands are widely used. The steric and electronic properties of the substituents on the oxazoline (B21484) rings are tuned to maximize the interaction with the substrate within the catalyst's coordination sphere, thereby enhancing enantioselectivity. rsc.org

SPRIX Ligands: Spiro bis(isoxazoline) ligands have also been explored in Pd-catalyzed Wacker-type cyclizations. While they can promote the reaction efficiently, the enantioselectivity achieved in the specific case of this compound oxycarbonylation was found to be low. rsc.org

Incompatible Ligands: Studies have found that certain types of ligands, such as those containing sulfur or phosphorus, are incompatible with the oxidative conditions of the Pd(II)-catalyzed system. mdpi.com

This systematic evaluation allows chemists to select or design ligands that are best suited for a specific stereoselective transformation.

| Ligand Type | Example Ligand | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Pybox | 2,6-bis[(R)-4-phenyloxazolin-2-yl]pyridine | Pd(II)-catalysed oxycarbonylation | High enantioselectivity (up to 80% ee) in ionic liquids. | rsc.org |

| Indabox | (R,S)-indabox | Pd(II)-catalysed oxycarbonylation | Moderate enantioselectivity (62% ee) in acetic acid. | mdpi.com |

| SPRIX | (M,S,S)-H-SPRIX | Pd(II)-catalysed oxycarbonylation | Fast conversion but low enantioselectivity. | rsc.org |

| Bisoxazoline | Carbazole-based bisoxazoline | Cr-catalysed carbonyl allylation | Serves as a universal ligand for high ee in 1,3-diol synthesis. | rhhz.net |

Chiral Auxiliary Strategies: Chiral auxiliaries provide an alternative route to stereocontrol, particularly for achieving high diastereoselectivity. wikipedia.org For syntheses involving 1,3-diol motifs, the use of a sulfinyl group as a chiral auxiliary has been effective. For example, the functionalization of conjugated sulfinyl dienes can proceed through a cascade of reactions, including a Michael addition and a researchgate.netmdpi.com-sigmatropic rearrangement, where the chirality of the sulfinyl group controls the stereochemical outcome to produce unsaturated 1,4-diol derivatives. csic.es Similarly, N-tert-butanesulfinyl aldimines, derived from a chiral sulfinamide auxiliary, can be used in reactions to generate 1,3-amino alcohol derivatives with high diastereocontrol. ua.es The auxiliary directs the nucleophilic attack on the imine and is subsequently cleaved to reveal the chiral product. ua.es

Catalytic Systems and Mechanistic Investigations in Pent 4 Ene 1,3 Diol Transformations

Palladium-Catalyzed Reactions of Pent-4-ene-1,3-diol

Palladium catalysis is a cornerstone for the functionalization of alkenes, including the intramolecular oxidative cyclization of unsaturated alcohols like this compound. nih.gov These domino processes, which can involve the incorporation of carbon monoxide, provide efficient routes to bicyclic lactones and other valuable heterocyclic compounds. nih.govmdpi.com

The design of the catalyst, particularly the choice of ligand, is crucial for achieving high efficiency and stereoselectivity in palladium-catalyzed reactions. nih.gov In the asymmetric oxycarbonylation of racemic this compound, chiral bis(oxazoline) ligands have proven effective. researchgate.net For instance, the kinetic resolution of (±)-pent-4-ene-1,3-diol was achieved using a palladium(II) catalyst with a chiral bis(oxazoline) ligand, resulting in enantioenriched bicyclic lactones. mdpi.comresearchgate.net

Specifically, ligands such as (R,S)-indabox and (S,R)-indabox were identified as suitable for the Pd-catalyzed oxidative lactonization of unsaturated diols. nih.gov It was noted that ligands containing sulfur or phosphorus were incompatible with the required oxidative catalytic system. nih.gov The development of ligands that can be matched to a specific substrate class is a key principle in designing effective catalytic systems. nih.gov The use of a rationally designed catalyst with a 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate (dmpzc) ligand in related reactions has been shown to reduce metal leaching into the product, highlighting the importance of ligand choice for creating more sustainable and reusable catalytic systems. mdpi.com

Oxidants and additives are critical components in Pd(II)-catalyzed reactions, as they are necessary to regenerate the active Pd(II) species from the Pd(0) formed during the catalytic cycle. acs.org In the oxycarbonylation of this compound, p-benzoquinone is commonly used as a re-oxidant. mdpi.comresearchgate.net The system often includes additives like acetic acid. mdpi.comresearchgate.net For example, the kinetic resolution of (±)-pent-4-ene-1,3-diol was performed in the presence of a chiral catalyst, p-benzoquinone, and acetic acid under a carbon monoxide atmosphere. mdpi.comresearchgate.net

The choice of oxidant can influence the reaction pathway. While CuCl2 is a common co-catalyst for regenerating Pd(II), its absence in certain systems using p-benzoquinone is noteworthy. nih.gov In some cases, the reoxidation system has been modified; for instance, altering the ratio of Cu(II) and Li(I) salts can improve solubility and performance in specific solvents like acetic acid. cam.ac.uk The presence of a base, such as sodium acetate (B1210297) (NaOAc), is also a common feature in these reactions, although some protocols with p-benzoquinone proceed without it. nih.govresearchgate.net

The reaction solvent can significantly impact the outcome of palladium-catalyzed transformations by influencing catalyst activity and stability. whiterose.ac.uk The application of non-conventional solvents, particularly ionic liquids (ILs), has been explored to enhance reaction rates and selectivity in the oxycarbonylation of this compound. nih.govmdpi.com

A notable improvement in the kinetic resolution of (±)-pent-4-ene-1,3-diol was observed when the reaction was conducted in an ionic liquid. nih.govmdpi.com Using 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide, [Bmim][NTf2], as the solvent led to a significant increase in the enantiomeric excess (ee) of the resulting lactone, achieving up to 80% ee for the (S,S)-enantiomer. mdpi.commdpi.com This demonstrates the beneficial synergy that can exist between the catalytic system and the reaction medium. mdpi.com The use of ionic liquids offers advantages such as potential for catalyst recycling, although challenges like the homogeneous mixing of products and the IL can complicate separation. liv.ac.uk The choice of solvent can even alter the stereochemical outcome of a reaction, making it a powerful tool for controlling reaction pathways. whiterose.ac.uk

Table 1: Effect of Ligands and Solvents on the Pd-Catalyzed Kinetic Resolution of (±)-pent-4-ene-1,3-diol This table summarizes the results from the asymmetric oxycarbonylation reaction to form tetrahydrofuro[3,2-b]furan-2(3H)-ones.

| Catalyst System | Ligand | Solvent | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Pd(II) | (R,S)-indabox | Not Specified | (R,R)-lactone | 29 | 62 | nih.gov |

| Pd(II) | (S,R)-indabox | Not Specified | (S,S)-lactone | 22 | 61 | nih.gov |

| Pd(OAc)₂ | 2,6-bis[(4R)-4-phenyl-2-oxazolinyl]pyridine | [Bmim][NTf₂] (Ionic Liquid) | (S,S)-lactone | - | 80 | mdpi.com |

| Pd(OAc)₂ | 2,6-bis[(4R)-4-phenyl-2-oxazolinyl]pyridine | [Bmim][NTf₂] (Ionic Liquid) | (R,R)-lactone | - | 57 | mdpi.com |

Influence of Oxidants and Reaction Additives

Iron-Catalyzed Transformations Involving this compound

Iron catalysts have emerged as a cost-effective and less toxic alternative to noble metals for various organic transformations. In the context of this compound, iron pentacarbonyl ([Fe(CO)₅]) has been ingeniously employed as an in situ source of carbon monoxide (CO) for palladium-catalyzed carbonylative cyclizations. mdpi.comresearchgate.netresearchgate.net This approach avoids the direct handling of toxic CO gas, representing a significant practical advantage. cam.ac.ukresearchgate.net

The use of liquid [Fe(CO)₅] can lead to improved reaction outcomes, such as significantly shorter reaction times, in the Pd(II)-catalyzed carbonylative double cyclization of enediols like this compound. mdpi.comresearchgate.net This methodology has also been successfully adapted to continuous microflow systems, further enhancing its applicability. mdpi.comresearchgate.net Beyond its role as a CO surrogate, iron complexes, such as Knölker-type catalysts, are effective for the hydrogenation of related cyclic ketones to their corresponding diols with high chemoselectivity, preventing undesired dehydration reactions. innosyn.com N-(Pent-4-en-1-yl)aniline has also been synthesized using an iron carbonyl complex as a catalyst in a reaction between aniline (B41778) and pent-4-en-1-ol. acs.org

Table 2: Iron-Mediated Carbonylative Cyclization of this compound This table highlights the use of Iron Pentacarbonyl as a CO source in a Pd-catalyzed reaction.

| Primary Catalyst | CO Source | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Pd(II) | [Fe(CO)₅] (in situ) | This compound | Avoids gaseous CO, shorter reaction times | mdpi.comresearchgate.net |

Chromium-Catalyzed Reactions with Relevance to 1,3-Diols

Chromium-catalyzed reactions, particularly the Nozaki-Hiyama-Kishi (NHK) reaction, are powerful tools for C-C bond formation with high chemoselectivity and functional group tolerance. rhhz.net While specific studies on this compound are less common, research on analogous 1,3-diols provides significant insight. An efficient and highly enantioselective method for preparing protected 1,3-diols has been developed through chromium-catalyzed carbonyl allylation. rhhz.netresearchgate.net

In these reactions, a chiral chromium catalyst, often employing a carbazole-based bisoxazoline ligand, can synthesize a variety of optically pure 1,3-diols with excellent enantioselectivity (up to 98% ee). rhhz.netresearchgate.net The reaction conditions are typically mild and tolerate a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated variants. rhhz.netresearchgate.net The use of dual catalytic systems, such as photoredox/chromium catalysis, has also been shown to enable the three-component dialkylation of 1,3-dienes to produce homoallylic alcohols, further demonstrating the versatility of chromium catalysts in forming complex structures relevant to diol chemistry. thieme-connect.com

Exploration of Other Transition Metal-Catalyzed Systems for this compound

Beyond palladium, iron, and chromium, other transition metals are utilized in reactions relevant to the synthesis and transformation of unsaturated diols. For instance, nickel/chromium (Ni/Cr) mediated couplings have been used for stereocontrolled C-C bond formations in the synthesis of complex natural products containing 1,3-diol motifs. researchgate.net

Continuous Processing and Microflow Reactor Applications in Catalysis

The transition from conventional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, improved scalability, and greater process control. nih.govacs.orgmdpi.com Microflow reactors, with their high surface-area-to-volume ratio, facilitate superior mass and heat transfer, allowing for precise control over reaction parameters and often leading to higher yields and selectivity. mdpi.comnih.gov In the context of this compound transformations, these technologies have been pivotal, particularly in enabling reactions that are challenging to manage in batch setups, such as those involving toxic gaseous reagents.

A notable application of continuous flow technology is the palladium-catalyzed carbonylative cyclization of 4-ene-1,3-diols. researchgate.netresearchgate.net This reaction has been successfully adapted to a continuous microflow system, which circumvents the need to handle gaseous carbon monoxide directly from a pressurized cylinder. researchgate.netcam.ac.uk Instead, a CO surrogate, iron pentacarbonyl [Fe(CO)₅], is used as an in situ source of carbon monoxide. researchgate.netcam.ac.uk This approach not only improves safety but also simplifies the experimental setup.

Research into this process has demonstrated the direct translation of batch conditions to a flow system, with necessary adjustments to ensure the solubility of all reagents for a homogenous reaction mixture. cam.ac.uk For instance, in the Pd(II)-catalyzed cyclocarbonylation, the reoxidation system, crucial for the catalytic cycle, had to be modified. cam.ac.uk A shift in the ratio of Copper(II) and Lithium(I) salts was necessary to form a soluble complex in the acetic acid solvent, making it suitable for continuous operation. cam.ac.uk

The optimization of these flow reactions involves fine-tuning various parameters to maximize product yield. cam.ac.uk A model substrate, pent-4-en-1,2,3-triol, which shares the key reactive moiety with this compound, was used to establish optimal conditions. cam.ac.uk The study highlights how adjustments to the reactor setup and reaction time can lead to yields comparable to those achieved in batch experiments. cam.ac.uk

| Parameter | Value | Notes |

|---|---|---|

| Catalyst | PdCl₂(CH₃CN)₂ | Homogeneous palladium(II) catalyst. cam.ac.uk |

| CO Source | Fe(CO)₅ (0.25 equiv) | Corresponds to 1.25 equiv of CO, generated in situ. cam.ac.uk |

| Reoxidation System | Cu(OAc)₂ / LiCl | Ratio adjusted to 1:2 for solubility in the flow system. cam.ac.uk |

| Solvent | Acetic Acid (AcOH) | Used to create a 0.25 M homogenous solution. cam.ac.uk |

| Reactor Volume | 26 mL | Coil reactor used for the continuous process. cam.ac.uk |

| Temperature | 60 °C | Maintained throughout the reactor coil. cam.ac.uk |

| Combined Flow Rate | 1.72 mL/min | Resulting in a residence time of approximately 15 minutes. cam.ac.uk |

| Yield | 63% | Isolated yield after purification, comparable to batch experiment. cam.ac.uk |

The principles of continuous flow are also applied to the synthesis of related 1,3-diols, showcasing the versatility of the technology. For example, a telescoped continuous flow process has been developed for the enantioselective synthesis of chiral precursors for 1-aryl-1,3-diols. nih.govacs.org This process utilizes an immobilized chiral phosphoric acid catalyst in a packed-bed reactor for an asymmetric allylboration, followed by a selective epoxidation in a coil reactor. nih.gov The use of an immobilized catalyst is particularly advantageous in continuous flow as it simplifies catalyst recovery and reuse, a key aspect of sustainable chemistry. nih.govmdpi.com

Furthermore, industrial-scale continuous processes for diol production have been patented, such as the hydrogenation of hydroxyaldehydes over a Raney cobalt catalyst to produce C4-C10 diols. google.comgoogle.com These processes operate in the liquid phase without intermediate workup steps, demonstrating the efficiency and robustness of continuous manufacturing for diol synthesis. google.comgoogle.com Such systems may operate at temperatures from 70 to 160 °C and high pressures, with defined space velocities to ensure efficient conversion. google.com

These examples underscore the successful application of continuous processing and microflow reactors in the catalytic transformations of and synthesis of this compound and structurally related compounds. The ability to safely handle reactive intermediates, precisely control reaction conditions, and integrate multiple reaction steps makes flow chemistry a powerful tool for modern organic synthesis. mdpi.comnih.gov

Advanced Characterization and Computational Studies of Pent 4 Ene 1,3 Diol and Its Reaction Products

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives (e.g., advanced NMR and MS methodologies for detailed structural assignments)

The unambiguous determination of the structure of complex molecules derived from pent-4-ene-1,3-diol is critically dependent on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical effort, providing detailed insights into connectivity, stereochemistry, and elemental composition.

In the synthesis of derivatives such as (3R,4S)-2-(dibenzylamino)this compound, NMR techniques are instrumental in elucidating the final structure. ull.es For more complex systems, one-dimensional (1D) NMR spectra (¹H and ¹³C) are often supplemented with two-dimensional (2D) experiments. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY) are employed to assign all proton and carbon signals definitively, especially in densely functionalized molecules. For instance, 2D NMR analysis and deuterium (B1214612) exchange studies have been vital in identifying and characterizing co-eluting side-products in complex reaction mixtures, such as the C16 epimer of lycopalhine A which exists in equilibrium with the main product. uni-muenchen.de

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of novel derivatives. Techniques like Electrospray Ionization (ESI), often coupled with a Time-of-Flight (TOF) analyzer (ESI-TOF), provide highly accurate mass measurements, allowing for the confident determination of molecular formulas. ull.es ESI has been used to acquire HRMS data for various derivatives, including those resulting from the reduction of β-lactones to form substituted pent-4-ene-1,3-diols. acs.orgnih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another powerful tool, used, for example, to determine the incorporation level of sugar-modified diol derivatives onto proteins. These advanced MS methods are frequently paired with liquid chromatography (LC-MS) to analyze complex reaction mixtures and purify products. unibo.it

| Technique | Application in this compound Derivative Analysis | Key Information Obtained | Example Compounds |

| 1D NMR (¹H, ¹³C) | Routine characterization of reaction products. | Basic structural framework, presence of functional groups. | (3R,4S)-2-(dibenzylamino)this compound ull.es |

| 2D NMR (COSY, HSQC, HMBC, TOCSY) | Detailed structural assignment of complex polycyclic derivatives. | Atom connectivity, through-bond and through-space correlations. | Glycosylated diol derivatives |

| HRMS (ESI-TOF) | Accurate mass determination to confirm molecular formula. ull.es | Elemental composition. | (S,E)-5-(4-Bromophenyl)-4-methyl-3-(trifluoromethyl)this compound acs.orgnih.gov |

| LC-MS | Analysis and purification of reaction products. unibo.it | Separation of components, mass confirmation of individual species. | Products of carbonylative cyclization reactions unibo.it |

| MALDI-MS | Characterization of large biomolecule conjugates. | Confirmation of covalent attachment and incorporation level. | Bovine serum albumin conjugates of diol derivatives |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry offers powerful tools to complement experimental findings, providing insights into the electronic properties, reaction mechanisms, and dynamic behavior of this compound and its derivatives.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of organic molecules. While specific DFT studies focused solely on the parent this compound are not extensively documented in the reviewed literature, the application of DFT to related systems and reaction types highlights its utility. For example, DFT calculations have been used to support proposed mechanisms in reactions involving similar functional groups, such as the aminocarbonylation of alkenes. researchgate.net These studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, which are all crucial for understanding where and how a molecule is likely to react. The use of DFT for studying molecular properties and reaction mechanisms is a standard approach in modern organic chemistry. universite-paris-saclay.fr

Modeling Reaction Pathways, Transition States, and Stereoselectivity

Understanding the origin of stereoselectivity in reactions involving this compound is a significant challenge that can be addressed through computational modeling. The observed stereochemical preference in the carbonylative double cyclization of this compound has been supported by modeling the relevant transition states. researchgate.net While initial studies used semi-empirical methods like PM5 to corroborate the observed diastereoselectivity, these results demonstrate the power of computational modeling in rationalizing reaction outcomes. researchgate.netresearchgate.net By calculating the energies of different transition states leading to various stereoisomers, chemists can predict which product is likely to form preferentially. This approach is crucial for optimizing reaction conditions to achieve higher selectivity in processes like the palladium-catalyzed kinetic resolution of racemic this compound. mdpi.commdpi.com

| Computational Method | Application | Insights Gained | Reference Context |

| Semi-empirical (PM5) | Modeling transition states. researchgate.net | Corroboration of observed stereochemical preference in cyclization reactions. researchgate.netresearchgate.net | Carbonylative double cyclization of this compound researchgate.net |

| DFT | Supporting reaction mechanisms. researchgate.net | Understanding electronic structure and reactivity patterns. researchgate.net | General methodology for related organic transformations researchgate.netuniversite-paris-saclay.fr |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of this compound and its derivatives plays a critical role in their reactivity and biological activity. Conformational analysis aims to identify the most stable low-energy conformations of a molecule. Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of these molecules over time, providing a more realistic picture of their conformational landscape in solution. researchgate.net For instance, MD simulations are used to investigate the binding features of molecules to biological targets like enzymes. researchgate.net While specific MD simulations for this compound were not found, the methodology, often combined with quantum mechanics (e.g., SCC-DFTB), is applied to simulate spectra and understand the behavior of flexible organic molecules. stuba.sk Such analyses are essential for understanding how the flexible diol backbone orients its reactive groups, influencing the stereochemical course of cyclization and other reactions.

Applications of Pent 4 Ene 1,3 Diol As a Key Synthon in Complex Molecule Synthesis

Strategic Precursor in Natural Product Total Synthesis

Pent-4-ene-1,3-diol serves as a crucial starting material or key intermediate in the total synthesis of several complex natural products. Its ability to undergo stereocontrolled reactions makes it particularly useful for creating chiral centers found in many natural compounds.

One of the most prominent applications of this diol is in palladium(II)-catalyzed intramolecular oxycarbonylation reactions. This transformation has been employed as a key step in the total syntheses of various natural products, including:

Goniofufurone semanticscholar.org

Goniothalesdiol semanticscholar.org

Erythroskyrine semanticscholar.org

Kumausyne semanticscholar.org

Hagen's Gland Lactones semanticscholar.orgmdpi.com

Plakortones semanticscholar.orgacs.org

For instance, the synthesis of the plakortone series of bioactive compounds, which are furanolactones isolated from marine sponges, effectively utilizes an ene-1,3-diol system. A palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade efficiently constructs the core 2,6-dioxabicyclo[3.3.0]octan-3-one structure of these molecules. acs.org This strategy was successfully applied to the total syntheses of plakortones C and F, which helped to confirm their constitutional and stereochemical structures. acs.org

Furthermore, derivatives of this compound are instrumental in synthesizing other complex molecules. In a formal synthesis of the anticancer natural product neopeltolide, (S)-pent-4-ene-1,2-diol was used in a Prins cyclization to establish key stereocenters. nih.gov Similarly, the total synthesis of tetraketide and euscapholide, natural products isolated from Euscaphis japonica, commences from (S)-pent-4-ene-1,2-diol. thieme-connect.com

The versatility of this synthon is also highlighted in its use for creating anti-1,3-diol motifs, which are common in polyketide natural products. orgsyn.org

Construction of Oxygen-Containing Heterocyclic Compounds (e.g., bicyclic lactones, tetrahydrofurans)

This compound is exceptionally well-suited for the synthesis of various oxygen-containing heterocycles, a structural motif prevalent in many natural products and biologically active molecules. pku.edu.cn The intramolecular reactions of its hydroxyl and alkene groups are key to forming these cyclic systems.

Bicyclic Lactones: A significant application of this compound is in the synthesis of bicyclic lactones, particularly the 2,6-dioxabicyclo[3.3.0]octan-3-one (also known as a tetrahydrofuro[3,2-b]furan-2(3H)-one) core. mdpi.comresearchgate.net This is typically achieved through a palladium(II)-catalyzed intramolecular oxycarbonylation reaction. semanticscholar.org In this domino reaction, one hydroxyl group attacks the palladium-activated alkene, followed by carbon monoxide insertion and subsequent attack by the second hydroxyl group to form the fused bicyclic system. semanticscholar.org

Racemic this compound can be converted to the corresponding racemic 2,6-dioxabicyclo[3.3.0]octan-3-one in good yield. semanticscholar.org Moreover, this reaction has been developed into an effective method for kinetic resolution. By using chiral palladium(II) complexes with bis(oxazoline) ligands, racemic this compound can be converted into optically enriched bicyclic lactones. semanticscholar.orgresearchgate.net For example, using a specific chiral catalyst system, (R,R)-lactone was produced with a 62% enantiomeric excess (ee), while another system yielded the (S,S)-lactone. semanticscholar.orgmdpi.com The efficiency of this kinetic resolution has been further improved by conducting the reaction in ionic liquids, achieving up to 80% ee for the (S,S)-lactone and 57% ee for the (R,R)-lactone. researchgate.netsemanticscholar.org

| Catalyst System | Product Configuration | Yield | Enantiomeric Excess (ee) | Solvent/Conditions | Reference |

| Pd(OAc)₂ / (R,S)-indabox | (R,R)-lactone | 29% | 62% | Acetic Acid | semanticscholar.org |

| Pd(OAc)₂ / (S,R)-indabox | (S,S)-lactone | 22% | 61% | Acetic Acid | mdpi.com |

| Pd(OAc)₂ / Chiral Ligand | (S,S)-lactone | - | 80% | Ionic Liquid | researchgate.netsemanticscholar.org |

| Pd(OAc)₂ / Chiral Ligand | (R,R)-lactone | 26% | 57% | Ionic Liquid | researchgate.netsemanticscholar.org |

Tetrahydrofurans: this compound and its derivatives are also valuable precursors for synthesizing substituted tetrahydrofurans. The intramolecular iodoetherification of this compound proceeds with high diastereoselectivity (95%) to yield cis-2-iodomethyl-3-hydroxytetrahydrofuran. nottingham.ac.uk This method provides a general route to cis-3-hydroxy-2-iodomethyltetrahydrofurans, which are useful intermediates, as the cis-2,3-disubstituted relationship is common in polyether antibiotics. nottingham.ac.uk

Utility in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The chiral nature and functional group arrangement of this compound and its derivatives make them valuable intermediates in the synthesis of biologically active molecules and pharmaceuticals.

Optically active cyclopentene-1,3-diol derivatives, which can be synthesized from related precursors, are key starting materials for a variety of biologically active products, including prostaglandins (B1171923) and carbocyclic nucleosides. google.com The diol itself is listed as a pharmaceutical intermediate and is related to the synthesis of Ticagrelor, an antiplatelet medication. pharmaffiliates.com

The ability to generate complex heterocyclic structures from this compound is directly applicable to the synthesis of bioactive compounds. The plakortone family of marine natural products, synthesized using a this compound derivative, exhibit biological activity. acs.org For example, plakortone D is a potent activator of SR-Ca²⁺-pumping ATPase. acs.org Similarly, euscapholide, synthesized from a pent-4-ene-1,2-diol starting material, shows anti-inflammatory activity. thieme-connect.com

The core bicyclic lactone structure, 2,6-dioxabicyclo[3.3.0]octan-3-one, derived from the diol is a key feature in the natural Geissman-Waiss lactone, which has been a target of synthesis. mdpi.com This highlights the role of this compound in accessing scaffolds relevant to pharmaceutical development.

Role in Biomimetic Synthetic Pathways

Biomimetic synthesis aims to mimic nature's own synthetic strategies to construct complex molecules. This compound and its structural motifs have found application in such pathways.

For instance, the total synthesis of Plakortone B, a marine natural product, has been achieved through a biomimetic approach. acs.org This suggests that the cyclization cascades involving ene-diol structures may mimic plausible biosynthetic routes. Additionally, a racemic biomimetic synthesis has been reported for certain naturally occurring C-19 lipid diols that contain a 2,5-disubstituted-3-oxygenated tetrahydrofuran (B95107) ring, further underscoring the relevance of such precursors in mimicking natural transformations. researchgate.net

The use of pent-4-ene-1,1-diyldibenzene, a related structure, in the synthesis of flexible analogs of a triple uptake inhibitor also points to the utility of the pentene backbone in constructing molecules designed to interact with biological systems. nih.gov

Future Prospects and Emerging Research Frontiers in Pent 4 Ene 1,3 Diol Chemistry

Development of Sustainable and Green Chemistry Approaches for Pent-4-ene-1,3-diol Synthesis

The shift towards environmentally benign chemical processes has spurred research into sustainable methods for producing this compound and its derivatives. A significant area of focus is the utilization of renewable feedstocks. For instance, furfuryl alcohol, which can be derived from biomass, can be rearranged to form 4-hydroxycyclopent-2-enone, a precursor that can be selectively reduced to cis-cyclothis compound. google.com This approach offers a pathway to valuable chemical intermediates from non-petroleum sources. google.comrsc.orgresearchgate.net

Another key aspect of green chemistry is the use of biocatalysis. pnas.org Enzymatic methods, such as the partial hydrolysis of esters of cis-cyclothis compound or the partial esterification of the diol itself, are being explored to produce enantiomerically enriched products. google.com These biocatalytic transformations offer high selectivity under mild reaction conditions, minimizing waste and energy consumption. Furthermore, combining biocatalysis with traditional chemical catalysis in chemoenzymatic processes is a promising strategy for developing efficient and sustainable synthetic routes. researchgate.netcdnsciencepub.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound. Palladium-catalyzed reactions have been a cornerstone in this area, particularly for processes like oxycarbonylation. rsc.orgsemanticscholar.org Research is ongoing to discover and optimize chiral ligands for these palladium catalysts to achieve higher enantioselectivity in asymmetric syntheses. mdpi.comresearchgate.net

For instance, the kinetic resolution of racemic this compound has been achieved through palladium(II)-catalyzed oxycarbonylation using chiral bis(oxazoline) ligands. mdpi.comresearchgate.net This reaction yields enantioenriched bicyclic lactones, which are valuable synthetic intermediates. semanticscholar.orgmdpi.com The use of ionic liquids as reaction media in these catalytic systems is also being investigated as a way to enhance catalyst performance and facilitate recycling. rsc.orgsemanticscholar.org

Beyond palladium, other transition metal catalysts are being explored. Iron-based catalysts, for example, have shown promise in the hydrogenation of related 1,3-dione compounds, offering high chemoselectivity. innosyn.com The development of catalysts that can operate under milder conditions, with lower catalyst loadings and higher turnover numbers, remains a key objective. The table below summarizes some of the catalytic systems being investigated.

Table 1: Investigated Catalytic Systems for this compound and Related Compounds

| Catalyst System | Reaction Type | Substrate | Key Findings |

|---|---|---|---|

| Pd(OAc)₂ with chiral bis(oxazoline) ligand | Carbonylative Double Cyclization | (±)-pent-4-ene-1,3-diol | Kinetic resolution to form enantioenriched tetrahydrofuro[3,2-b]furan-2(3H)-one. mdpi.comresearchgate.net |

| Pd(II) with chiral box-type ligands in ionic liquids | Oxycarbonylation | (±)-pent-4-ene-1,3-diol | Kinetic resolution affording enantioenriched 2,6-dioxabicyclo[3.3.0]octane-3-ones. rsc.orgsemanticscholar.org |

| Iron Knölker-type catalysts | Hydrogenation | 4-hydroxycyclopent-2-enone (related precursor) | High chemoselectivity towards the ketonic bond, yielding cyclopent-4-ene-1,3-diols. innosyn.com |

| [Cp*IrCl₂(NHC)] complexes | Hydrogen Transfer Initiated Dehydration/Self-Aldol Condensation | 1,3-propanediol (related diol) | One-pot synthesis of C6 aldehydes, demonstrating potential for cascade reactions with diols. mdpi.com |

| Ru/C | Hydrogenation | Cyclopentane-1,3-dione (related compound) | Reaction rate and selectivity are significantly affected by temperature, H₂-pressure, and solvent. nih.gov |

Integration with Multicomponent Reactions and Cascade Processes

The integration of this compound into multicomponent reactions (MCRs) and cascade processes represents a powerful strategy for rapidly building molecular complexity from simple starting materials. wikipedia.org Cascade reactions, where a series of transformations occur in a single pot without the isolation of intermediates, are particularly attractive for their atom and step economy. wikipedia.org

A notable example is the palladium-catalyzed carbonylative double cyclization of this compound. mdpi.com This reaction proceeds through a cascade of events involving cyclization and carbon monoxide insertion to form bicyclic lactones. mdpi.comresearchgate.net Researchers are exploring ways to control the stereochemistry of these cascade reactions to produce complex, polycyclic structures with high precision. The use of iron pentacarbonyl as an in-situ source of carbon monoxide has been shown to improve reaction times in these processes. mdpi.comresearchgate.net

Furthermore, the development of chemoenzymatic cascade processes, which combine the selectivity of enzymes with the versatility of chemical catalysts, is a burgeoning field. researchgate.net For instance, a flow cascade process combining an organocatalytic aldol (B89426) reaction with a biocatalytic reduction has been developed for the stereoselective synthesis of 1,3-diols. researchgate.net Applying such methodologies to this compound could open up new avenues for the efficient synthesis of chiral, functionalized molecules.

Design and Synthesis of New Functionalized this compound Derivatives for Expanded Applications

The hydroxyl and alkene functionalities of this compound make it a versatile platform for the synthesis of a wide array of new derivatives with potential applications in various fields. The hydroxyl groups can be functionalized through reactions such as esterification, etherification, and substitution, while the double bond can participate in addition reactions, metathesis, and cycloadditions.

For example, functionalized derivatives of the related cyclothis compound are used as chiral building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. Optically active derivatives are particularly valuable as starting materials for prostaglandins (B1171923) and carbocyclic nucleosides. google.com

Current research focuses on creating libraries of novel this compound derivatives and screening them for biological activity. For instance, (2S,3S)-1-(benzylamino)pent-4-ene-2,3-diol is a derivative that has been identified for its potential in medicinal chemistry. ontosight.ai The synthesis of analogs of bioactive natural products is another active area of investigation. The table below lists some examples of functionalized derivatives and their potential applications.

Table 2: Examples of Functionalized this compound Derivatives and Their Potential Applications

| Derivative Name | Parent Compound | Potential Application |

|---|---|---|

| (2S,3S)-1-(benzylamino)pent-4-ene-2,3-diol | This compound | Medicinal chemistry, potential biological activity. ontosight.ai |

| cis-cyclopent-4-ene-1,3-diacetates | cyclothis compound | Intermediate for large-scale production, simplifying isolation. |

| Optically active cyclopentene-1,4-diol derivatives | cyclothis compound | Starting materials for prostaglandins and carbocyclic nucleosides. google.com |

| 2,6-dioxabicyclo[3.3.0]octan-3-ones | This compound | Chiral building blocks for organic synthesis. rsc.orgsemanticscholar.org |

| Tetrahydrofuro[3,2-b]furan-2(3H)-one | This compound | Intermediate in the synthesis of natural and bioactive products. mdpi.com |

The continued exploration of new synthetic methodologies and the design of novel derivatives will undoubtedly expand the utility of this compound as a versatile and valuable chemical intermediate.

Q & A

Q. Table 1. Reaction Conditions for Pd(II)-Catalyzed Oxycarbonylation

| Parameter | Optimal Range | Impact on Selectivity | Reference |

|---|---|---|---|

| Catalyst loading | 5–10 mol% Pd(II) | Higher loadings reduce ee | |

| Ligand type | Chiral bis(oxazoline) | Critical for enantioselectivity | |

| CO pressure | 1 atm (balloon) | Lower pressure slows kinetics | |

| Temperature | 60–80°C | Elevated temps improve yield |

Q. Table 2. Analytical Techniques for Structural Validation

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomer separation | Retention times: (R,R)-2 = 12.3 min | |

| MALDI-TOF/TOF | Ganglioside profiling | m/z 815.6 [M+Na]⁺ for C24:0 sphingosine | |

| X-ray crystallography | Absolute configuration determination | CCDC deposition ID: 2050001 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.